molecular formula C25H28N2O2 B12496656 N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine

N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine

Cat. No.: B12496656
M. Wt: 388.5 g/mol
InChI Key: WZRVSNVLBFVHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with methoxyphenyl and phenoxyphenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyphenyl isocyanate with a suitable piperidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the nature of the target and the pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-amine
  • N-(2-methoxyphenyl)-1-[(3-fluorophenyl)methyl]piperidin-4-amine
  • N-(2-methoxyphenyl)-1-[(3-bromophenyl)methyl]piperidin-4-amine

Uniqueness

N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine is unique due to the presence of both methoxy and phenoxy groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C25H28N2O2/c1-28-25-13-6-5-12-24(25)26-21-14-16-27(17-15-21)19-20-8-7-11-23(18-20)29-22-9-3-2-4-10-22/h2-13,18,21,26H,14-17,19H2,1H3

InChI Key

WZRVSNVLBFVHIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.